Tetrakis(triphenylphosphine)platinum(0)

Catalog No.
S730774
CAS No.
14221-02-4
M.F
C72H60P4Pt
M. Wt
1244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(triphenylphosphine)platinum(0)

CAS Number

14221-02-4

Product Name

Tetrakis(triphenylphosphine)platinum(0)

IUPAC Name

platinum;triphenylphosphane

Molecular Formula

C72H60P4Pt

Molecular Weight

1244.2 g/mol

InChI

InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

SYKXNRFLNZUGAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Precursor for Platinum Complexes

One of the most prominent applications of Pt(PPh₃)₄ is as a versatile precursor for the synthesis of a wide range of platinum complexes. Its tetrahedral structure with four triphenylphosphine (PPh₃) ligands surrounding the central platinum(0) atom provides a stable platform for further reactions. These PPh₃ ligands can be readily displaced by other molecules, allowing for the formation of diverse and functionalized platinum complexes with tailored properties. This versatility makes Pt(PPh₃)₄ a valuable starting material for exploring the potential of platinum in various research areas, including catalysis, medicinal chemistry, and material science [].

Catalyst Development

Pt(PPh₃)₄ itself exhibits catalytic activity in various organic transformations. Its ability to activate small molecules and facilitate bond formation or cleavage makes it a valuable tool for organic chemists. For example, Pt(PPh₃)₄ can be used as a catalyst for:

  • Hydrogenation reactions: Converting alkenes and alkynes to their corresponding alkanes [].
  • Hydrosilylation reactions: Adding silicon-hydrogen bonds (Si-H) across double bonds [].
  • Hydroboration reactions: Adding boron-hydrogen bonds (B-H) across double bonds [].

The catalytic properties of Pt(PPh₃)₄ can be further enhanced by modifying the triphenylphosphine ligands or introducing additional co-catalysts. This allows researchers to develop highly selective and efficient catalysts for specific chemical transformations.

Material Science Applications

Pt(PPh₃)₄ has also found applications in material science research. Its ability to form stable coordination bonds with various functional groups makes it a promising candidate for:

  • Developing new materials with desired properties: Pt(PPh₃)₄ can be incorporated into polymer matrices to improve their electrical conductivity, thermal stability, or light-emitting properties [].
  • Surface modification: Pt(PPh₃)₄ can be used to modify the surface of different materials, introducing functionalities and tailoring their interaction with other molecules [].

Tetrakis(triphenylphosphine)platinum(0) is a coordination compound with the chemical formula Pt P C 6H 5 3 4\text{Pt P C 6H 5 3 4}. This bright yellow complex is notable for its tetrahedral geometry and is classified as a zero oxidation state platinum complex. The compound consists of a platinum center coordinated to four triphenylphosphine ligands, making it a significant precursor in the synthesis of various platinum-containing compounds. Its unique structure allows it to follow the 18-electron rule, although it can dissociate to form derivatives with fewer ligands in solution .

  • Oxidation Reactions: The compound can react with oxidants, such as chlorine, to yield platinum(II) derivatives:
    Pt PPh3 4+Cl2cis PtCl2(PPh3)2+2PPh3\text{Pt PPh}_3\text{ }_4+\text{Cl}_2\rightarrow \text{cis PtCl}_2(\text{PPh}_3)_2+2\text{PPh}_3
  • Hydride Complex Formation: Reaction with mineral acids leads to the formation of hydride complexes:
    Pt PPh3 4+HCltrans PtCl H PPh3 2+2PPh3\text{Pt PPh}_3\text{ }_4+\text{HCl}\rightarrow \text{trans PtCl H PPh}_3\text{ }_2+2\text{PPh}_3
  • Oxygen Complex Formation: When reacted with oxygen, it forms a dioxygen complex:
    Pt PPh3 4+O2Pt(η2O2)(PPh3)2+2PPh3\text{Pt PPh}_3\text{ }_4+\text{O}_2\rightarrow \text{Pt}(\eta^2-\text{O}_2)(\text{PPh}_3)_2+2\text{PPh}_3

These reactions illustrate the versatility of tetrakis(triphenylphosphine)platinum(0) in forming various platinum complexes, which are crucial for further chemical transformations .

The synthesis of tetrakis(triphenylphosphine)platinum(0) typically involves a one-pot reaction starting from potassium tetrachloroplatinate(II). The general synthetic route can be summarized as follows:

  • Combine potassium tetrachloroplatinate(II), potassium hydroxide, triphenylphosphine, and ethanol.
  • The reaction proceeds through two main steps:
    • Formation of PtCl2(PPh3)2\text{PtCl}_2(\text{PPh}_3)_2.
    • Reduction of this intermediate to yield tetrakis(triphenylphosphine)platinum(0).
K2[PtCl4]+2KOH+4PPh3+C2H5OHPt PPh3 4+4KCl+CH3CHO+2H2\text{K}_2[\text{PtCl}_4]+2\text{KOH}+4\text{PPh}_3+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{Pt PPh}_3\text{ }_4+4\text{KCl}+\text{CH}_3\text{CHO}+2\text{H}_2\text{O }

This method is efficient and yields the desired product as a precipitate .

Tetrakis(triphenylphosphine)platinum(0) finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic reactions, including olefin hydrogenation and cross-coupling reactions.
  • Material Science: Used in the development of new materials and nanostructures due to its unique electronic properties.
  • Medicinal Chemistry: As a precursor for anticancer drugs, it plays a role in developing platinum-based chemotherapeutics.

Its ability to form stable complexes makes it valuable for synthesizing other functionalized platinum compounds .

Interaction studies involving tetrakis(triphenylphosphine)platinum(0) have focused on its reactivity with biological molecules and other ligands. These studies reveal how the compound can interact with nucleophiles and electrophiles, influencing its biological activity and potential therapeutic applications. For instance, investigations into its interactions with DNA have shown that it can bind to DNA bases, leading to structural changes that may trigger cellular responses .

Tetrakis(triphenylphosphine)platinum(0) shares similarities with several other platinum complexes. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Tris(triphenylphosphine)platinum(0)Pt(P(C₆H₅)₃)₃Contains three triphenylphosphine ligands; less steric hindrance than tetrakis derivative.
Ethylenebis(triphenylphosphine)platinum(0)Pt(P(C₆H₅)₃)₂(C₂H₄)Features ethylene as an additional ligand; used in specific catalytic applications.
Bis(triphenylphosphine)platinum(II)Pt(P(C₆H₅)₃)₂Cl₂A platinum(II) complex; often used in coordination chemistry studies.

Uniqueness: Tetrakis(triphenylphosphine)platinum(0)'s tetrahedral structure and zero oxidation state distinguish it from these similar compounds. Its ability to stabilize four bulky ligands while exhibiting significant reactivity makes it particularly valuable in both synthetic and medicinal chemistry contexts .

Exact Mass

1243.329344 g/mol

Monoisotopic Mass

1243.329344 g/mol

Heavy Atom Count

77

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (20%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14221-02-4

Wikipedia

Tetrakis(triphenylphosphine)platinum(0)

General Manufacturing Information

Platinum, tetrakis(triphenylphosphine)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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